molecular formula C18H21N3S B2613398 (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 321945-15-7

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B2613398
CAS No.: 321945-15-7
M. Wt: 311.45
InChI Key: WHXDYGOZBUZHLG-UDWIEESQSA-N
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Description

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with a diethylamino benzylidene group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 2-amino-4,5-dimethylthiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4′-bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.

    Diethylamino functionalized tetraphenylethenes: Used in cell imaging and photophysical studies.

    3-((4-diethylamino-benzylidene)-amino)-benzamide: Another compound with a diethylamino benzylidene group, used in various chemical applications.

Uniqueness

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile is unique due to its specific structural features, which confer distinct photophysical properties and reactivity. Its combination of a thiophene ring with a diethylamino benzylidene group and a carbonitrile group makes it particularly interesting for applications in materials science and bioimaging.

Properties

IUPAC Name

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-5-21(6-2)16-9-7-15(8-10-16)12-20-18-17(11-19)13(3)14(4)22-18/h7-10,12H,5-6H2,1-4H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXDYGOZBUZHLG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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